MC-Val-Cit-PAB-carfilzomib iodide is a complex chemical compound utilized primarily in the field of targeted cancer therapy. It is a conjugate formed by linking carfilzomib, an irreversible proteasome inhibitor, with a specific peptide-based linker, which enhances its therapeutic efficacy. This compound is particularly notable for its ability to selectively deliver cytotoxic agents to cancer cells, thereby minimizing damage to healthy tissues.
The compound is classified under the category of antibody-drug conjugates (ADCs), which are designed to deliver potent cytotoxic drugs directly to tumor cells through specific targeting mechanisms. The key components include:
The synthesis of MC-Val-Cit-PAB-carfilzomib involves several steps:
The synthesis process requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product.
The molecular structure of MC-Val-Cit-PAB-carfilzomib can be represented as follows:
MC-Val-Cit-PAB-carfilzomib undergoes several key reactions:
These reactions are critical for the therapeutic action of this compound in cancer treatment.
The mechanism by which MC-Val-Cit-PAB-carfilzomib exerts its effects involves several steps:
This targeted approach minimizes systemic toxicity while maximizing therapeutic efficacy against tumors.
Relevant data indicate that these properties are crucial for its effectiveness as an anticancer agent.
MC-Val-Cit-PAB-carfilzomib has significant applications in oncology research and treatment development:
This compound exemplifies advancements in precision medicine by enhancing drug delivery while reducing side effects associated with traditional chemotherapy.
Antibody-Drug Conjugates (ADCs) represent a transformative class of targeted oncology therapeutics, designed to synergize the antigen-specificity of monoclonal antibodies with the cytotoxic potency of small-molecule payloads. The architectural evolution of ADCs spans three distinct generations:
Table 1: Evolution of ADC Design Elements
Generation | Payload Examples | Typical DAR | Linker Technology | Key Limitations |
---|---|---|---|---|
First | Calicheamicin, Doxorubicin | 1–4 | Acid-labile (e.g., hydrazone) | Low potency, linker instability |
Second | MMAE, DM1 | 3–4 | Dipeptide (e.g., Val-Cit) | Heterogeneity, on-target toxicity |
Third | Topoisomerase inhibitors, Proteasome inhibitors | 4–8 | Engineered dipeptide (e.g., cBu-Cit), hydrophilic linkers | Optimizing bystander effects |
Proteasome inhibitors represent a mechanistically distinct class of ADC payloads targeting the ubiquitin-proteasome pathway, crucial for protein homeostasis in cancer cells. Unlike microtubule-disrupting agents, proteasome inhibitors:
Table 2: Comparison of ADC Payload Classes
Payload Class | Mechanism of Action | Example Agents | Potency (IC₅₀) | Key Advantages |
---|---|---|---|---|
Tubulin inhibitors | Microtubule destabilization | MMAE, DM1 | 0.01–0.1 nM | High potency, bystander effect |
DNA-damaging agents | DNA alkylation/cross-linking | Calicheamicin, PBD | 0.001–0.01 nM | Cell cycle independence |
Proteasome inhibitors | Irreversible 20S proteasome inhibition | Carfilzomib | 2.5–5 nM | Overcomes resistance, synergistic with protein stress |
Topoisomerase inhibitors | DNA strand breakage | SN-38, DXd | 0.1–1 nM | Activity in slow-cycling cells |
MC-Val-Cit-PAB-carfilzomib iodide (CAS# 2055896-83-6) exemplifies a rationally designed drug-linker conjugate integrating third-generation ADC principles:
Table 3: Molecular Characteristics of MC-Val-Cit-PAB-Carfilzomib Iodide
Property | Specification | Significance |
---|---|---|
Molecular Formula | C₆₈H₉₆IN₁₁O₁₃ | High molecular weight (1402.46 g/mol) typical for ADC payloads |
Purity | ≥95–96.58% [1] [8] | Ensures batch-to-batch consistency in ADC manufacturing |
Solubility | 230 mg/mL in DMSO [1] [8] | Facilitates conjugation buffer compatibility |
Linker Cleavage Trigger | Cathepsin B (lysosomal proteases) [4] [6] | Tumor-selective payload release |
Payload Mechanism | Irreversible β5 subunit proteasome inhibition | Sustained antitumor effect post-release |
The strategic innovation of MC-Val-Cit-PAB-carfilzomib iodide lies in its fusion of validated linker chemistry (Val-Cit-PAB) with a non-classical payload, addressing key limitations of earlier ADCs. Preclinical studies confirm its potent in vitro cytotoxicity (IC₅₀ 2–10 nM in multiple myeloma lines) when conjugated to tumor-targeting antibodies [4] [5]. This positions it as a pivotal tool for expanding the therapeutic index of ADCs targeting proteasome-sensitive malignancies.
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: